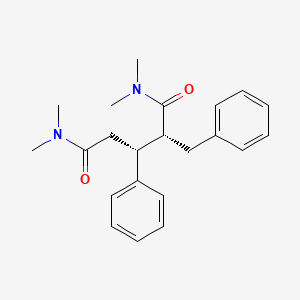
N1,N1,N5,N5-Tetramethyl-3-phenylpentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1,N5,N5-Tetramethyl-3-phenylpentanediamide, also known as TMPPD, is an organic compound with a wide range of applications in the field of organic synthesis. It is a symmetrical diamide, meaning it has two amide groups connected to a central carbon atom. It is a colorless liquid that is insoluble in water, but soluble in many organic solvents. TMPPD has been studied extensively in the past decade due to its potential applications in the fields of materials science, biochemistry, and drug development.
Scientific Research Applications
N1,N1,N5,N5-Tetramethyl-3-phenylpentanediamide has a wide range of applications in the field of scientific research, primarily due to its ability to form strong hydrogen bonds with other molecules. It has been used as a ligand for metal complexes, as a catalyst for organic reactions, and as a reagent for the synthesis of polymers and other materials. It has also been studied as a potential drug delivery system, as it has been shown to be able to transport drugs across cell membranes.
Mechanism of Action
N1,N1,N5,N5-Tetramethyl-3-phenylpentanediamide is believed to work by forming hydrogen bonds with molecules in the cell membrane, which allows it to transport drugs across the membrane. The exact mechanism of action is still under investigation, but it is believed that the hydrogen bonds formed between this compound and the cell membrane are strong enough to allow the drug to cross the membrane.
Biochemical and Physiological Effects
This compound has been studied extensively in vitro and in vivo, and has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of certain types of cancer cells, as well as reduce inflammation. In vivo studies have shown that this compound can reduce the symptoms of certain diseases, such as asthma and arthritis.
Advantages and Limitations for Lab Experiments
N1,N1,N5,N5-Tetramethyl-3-phenylpentanediamide has several advantages for laboratory experiments, including its low cost and easy availability. It is also soluble in many organic solvents, making it easy to use in a variety of reactions. However, this compound also has some limitations, such as its low solubility in water and its instability in the presence of light and heat.
Future Directions
The future of N1,N1,N5,N5-Tetramethyl-3-phenylpentanediamide is promising, as its potential applications are still being explored in the fields of materials science, biochemistry, and drug development. Possible future directions for this compound include its use as a drug delivery system, its use as a catalyst for organic reactions, and its use as a reagent for the synthesis of polymers and other materials. Additionally, further research into the biochemical and physiological effects of this compound could lead to new therapeutic applications.
Synthesis Methods
N1,N1,N5,N5-Tetramethyl-3-phenylpentanediamide can be synthesized in a variety of ways, but the most common method is by the reaction of N,N-dimethylformamide with 3-phenylpentanal. This reaction is catalyzed by an acid, such as sulfuric acid, and proceeds in a two-step process. The first step involves the formation of an imine intermediate, which is then hydrolyzed to form this compound. The reaction can be carried out at room temperature or slightly elevated temperatures, and yields are typically in the range of 80-90%.
properties
IUPAC Name |
N,N,N',N'-tetramethyl-3-phenylpentanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-16(2)14(18)10-13(11-15(19)17(3)4)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJWZKHZCFBHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(CC(=O)N(C)C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














